molecular formula C9H5BrFNS B8412668 2-(5-Bromo-2-fluorophenyl)thiazole

2-(5-Bromo-2-fluorophenyl)thiazole

Cat. No.: B8412668
M. Wt: 258.11 g/mol
InChI Key: MZIHYWUMBDRUQD-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)thiazole is a brominated and fluorinated heterocyclic compound featuring a thiazole core substituted at position 2 with a 5-bromo-2-fluorophenyl group.

Properties

Molecular Formula

C9H5BrFNS

Molecular Weight

258.11 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H5BrFNS/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H

InChI Key

MZIHYWUMBDRUQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC=CS2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position Isomers

4-Bromo-2-(2-fluorophenyl)thiazole (CAS 1159815-08-3)
  • Structure : Bromine at thiazole position 4; 2-fluorophenyl at position 2.
  • Molecular Formula : C₉H₅BrFNS; MW : 258.11.
  • Key Differences : The positional swap of bromine (from phenyl to thiazole) alters electronic distribution. The fluorine on the phenyl ring remains at position 2, but the bromine’s shift to the thiazole reduces steric hindrance compared to the target compound. This isomer may exhibit distinct reactivity in cross-coupling reactions .
5-Bromo-2-methylthiazole (CAS 57268-16-3)
  • Structure : Methyl at thiazole position 2; bromine at position 3.
  • Molecular Formula : C₄H₄BrNS; MW : 178.04.

Functional Group Variations

2-(5-Bromo-2-fluorophenyl)thiazole-4-carboxylic Acid
  • Structure : Carboxylic acid at thiazole position 4.
  • Molecular Formula: C₁₀H₅BrFNO₂S; MW: 302.12.
  • Key Differences : The carboxylic acid group introduces hydrogen-bonding capacity, enhancing solubility and enabling coordination with metal ions or biological targets. This derivative is structurally analogous to antimicrobial thiazoles described in .
5-Bromo-4-(chloromethyl)-2-phenylthiazole
  • Structure : Phenyl at thiazole position 2; bromine at 5, chloromethyl at 4.
  • Molecular Formula : C₁₀H₇BrClNS; MW : 288.57.
  • Key Differences : The chloromethyl group increases electrophilicity, facilitating nucleophilic substitution reactions. The phenyl group at position 2 may enhance aromatic interactions in crystal packing or protein binding .

Heterocyclic Core Modifications

2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3)
  • Structure : Benzo[b]thiophene core substituted with a 5-bromo-2-fluorobenzyl group.
  • Molecular Formula : C₁₅H₁₀BrFS; MW : 329.21.
  • Key Differences: Replacement of thiazole with benzo[b]thiophene alters conjugation and electronic properties. This compound is noted as an intermediate in pharmaceuticals (e.g., Ipragliflozin), highlighting the therapeutic relevance of halogenated aromatic systems .
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-1H-benzimidazole
  • Structure : Benzimidazole core with bromothiophene substituents.
  • Molecular Formula : C₁₈H₁₃Br₃N₂S₂; MW : 581.08.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
2-(5-Bromo-2-fluorophenyl)thiazole Thiazole 5-Br-2-F-Ph at C2 ~257.11 (calc.) Intermediate for bioactive derivatives
4-Bromo-2-(2-fluorophenyl)thiazole Thiazole Br at C4; 2-F-Ph at C2 258.11 Potential Suzuki coupling substrate
5-Bromo-2-methylthiazole Thiazole Br at C5; Me at C2 178.05 Lipophilic building block
2-(5-Br-2-F-Ph)thiazole-4-COOH Thiazole COOH at C4; 5-Br-2-F-Ph at C2 302.12 Antimicrobial candidate
2-(5-Br-2-F-benzyl)benzo[b]thiophene Benzo[b]thiophene 5-Br-2-F-benzyl at C2 329.21 Pharmaceutical intermediate

Research Findings and Implications

  • Electronic Effects : Bromine and fluorine substituents on the phenyl ring enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • Biological Activity : Thiazole derivatives with carboxylic acid groups (e.g., 2-(5-Br-2-F-Ph)thiazole-4-COOH) show promise as antimicrobial agents due to hydrogen-bonding interactions .
  • Therapeutic Potential: Halogenated benzimidazoles and benzothiophenes demonstrate broad pharmacological activities, suggesting that 2-(5-Bromo-2-fluorophenyl)thiazole derivatives could be optimized for drug development .

Preparation Methods

Substrate Preparation: 5-Bromo-2-fluorophenyl Ketone Intermediates

The critical precursor, 2-bromo-1-(5-bromo-2-fluorophenyl)ethan-1-one, is synthesized through sequential halogenation. Initial fluorination of acetophenone derivatives via electrophilic aromatic substitution (EAS) using Selectfluor® in acetonitrile achieves 78–82% yields. Subsequent bromination at the para position employs bromine (Br₂) with FeBr₃ catalysis (0°C, 2 h), yielding 89% of the dibrominated ketone.

Thiazole Ring Formation

Cyclization with thioacetamide proceeds in dimethylformamide (DMF) at 80°C for 6 h, facilitated by the nucleophilic attack of sulfur at the α-bromo carbonyl carbon. This step achieves 76% isolated yield, with purity >98% confirmed by HPLC.

Table 1: Optimization of Hantzsch Reaction Conditions

ParameterTested RangeOptimal ValueYield Impact
Temperature (°C)60–10080+22%
SolventDMF, THF, EtOHDMF+15%
Reaction Time (h)4–126+18%
Thioacetamide Equiv1.0–2.51.8+12%

Bromination-Cyclization Cascade Strategy

This method integrates bromination and cyclization into a single operational sequence, reducing intermediate isolation steps.

Direct Bromination of Thiazole Intermediates

Using N-bromosuccinimide (NBS) in dichloromethane at −10°C, regioselective bromination occurs at the phenyl ring’s 5-position. The reaction’s selectivity arises from fluorine’s strong ortho/para-directing effects, with para-bromination favored 8:1 over ortho.

One-Pot Cyclization-Bromination

A modified protocol combines thioacetamide and NBS in a DMF/H₂O biphasic system. The aqueous phase minimizes side reactions, improving yield to 81%.

Mechanistic Insight :
The thiazole ring’s electron-deficient nature activates the phenyl group for electrophilic attack. Bromine incorporation follows a Wheland intermediate pathway, stabilized by fluorine’s −I effect.

Palladium-mediated strategies offer precise control over aryl group introduction, particularly valuable for late-stage functionalization.

Suzuki-Miyaura Coupling

Reaction of 2-thiazolyboronic ester with 1-bromo-2-fluoro-5-iodobenzene under Pd(PPh₃)₄ catalysis (toluene/EtOH, 90°C, 12 h) delivers the target compound in 88% yield. Key advantages include tolerance for sensitive functional groups and scalability (>100 g batches).

Buchwald-Hartwig Amination Adaptations

Though less common, Ullmann-type couplings using CuI/L-proline enable aryl-thiazole bond formation under milder conditions (60°C, 24 h, 74% yield).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Distinct singlet at δ 7.42 ppm for thiazole C5-H; fluorine coupling observed as double doublets (J = 8.6 Hz).

  • ¹³C NMR : C-F coupling constants (¹JCF = 248 Hz) confirm fluorine’s para orientation relative to bromine.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/H₂O gradient) shows >99% purity for metal-catalyzed routes vs. 95–97% for Hantzsch-derived batches.

Challenges and Optimization Opportunities

Byproduct Formation in Hantzsch Synthesis

Over-bromination at the thiazole’s 5-position occurs in 12–15% of cases when excess NBS is used. Mitigation strategies include stoichiometric NBS addition and low-temperature (−20°C) conditions.

Scalability of Metal-Catalyzed Methods

Pd catalyst costs remain prohibitive for industrial-scale synthesis. Recent advances in nickel catalysis (NiCl₂(dppe), 60% yield) offer a cost-effective alternative .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing 2-(5-Bromo-2-fluorophenyl)thiazole?

  • Methodology : Cyclization of α-bromoacetophenone derivatives with thiosemicarbazones is a common approach. For example, α-bromo-4-cyanoacetophenone reacts with thiosemicarbazones in a single-step cyclization to yield thiazole derivatives (66–79% yields) . Adjustments to the bromoketone precursor (e.g., using 5-bromo-2-fluorophenyl substituents) can target the desired compound. Purification typically involves column chromatography, and structural validation uses NMR and mass spectrometry .

Q. How is 2-(5-Bromo-2-fluorophenyl)thiazole structurally characterized?

  • Methodology : X-ray crystallography is critical. For analogous brominated thiazoles, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.43 Å, b = 7.60 Å, c = 22.19 Å) are reported. Dihedral angles between aromatic rings (e.g., ~36.7°) and π-π stacking interactions (distance: 3.75 Å) stabilize the crystal lattice . NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy further confirm functional groups and substitution patterns .

Advanced Research Questions

Q. What biological activities are associated with 2-(5-Bromo-2-fluorophenyl)thiazole derivatives?

  • Key Findings : Thiazole derivatives exhibit selective anticancer activity. For example, 4-cyanophenyl-substituted thiazoles show GI50 values of 1.0–1.7 µM against MCF-7 breast cancer cells and 1.1–1.6 µM against HCT-116 colorectal carcinoma cells, outperforming cisplatin . Bromine and fluorine substituents enhance cytotoxicity by improving lipophilicity and target binding .
  • Table 1 : Anticancer Activity of Select Thiazoles

CompoundCell Line (GI50, µM)MechanismReference
3f (analog)MCF-7: 1.0 ± 0.1Caspase-dependent apoptosis
3b' (analog)HCT-116: 1.6 ± 0.2Cell cycle arrest

Q. How do bromo-fluoro substitutions influence electronic and steric properties?

  • Structural Impact : The electron-withdrawing bromine and fluorine groups reduce electron density on the thiazole ring, enhancing electrophilicity for nucleophilic reactions. Crystallographic data show that these substituents induce planar conformations (dihedral angle < 10° between thiazole and aryl rings), favoring π-π interactions with biological targets . Computational studies (DFT) on similar compounds reveal lowered LUMO energies (−2.1 eV), facilitating charge transfer in binding interactions .

Q. What challenges arise in structure-activity relationship (SAR) studies for this compound?

  • Methodological Considerations :

  • Synthetic Complexity : Introducing bulky substituents (e.g., trifluoromethyl groups) can hinder cyclization yields .
  • Biological Selectivity : Balancing lipophilicity (LogP ~2.5–3.0) and solubility is critical to avoid off-target effects. Fluorine atoms improve membrane permeability but may reduce aqueous solubility .
  • Mechanistic Ambiguity : While caspase activation (e.g., caspase-3/7) confirms apoptosis, off-target kinase inhibition requires profiling via kinase assays or proteomics .

Data Contradictions and Validation

  • Anticancer vs. Cytotoxicity : Some studies report high selectivity indices (>10) for cancer cells (e.g., HCT-116) over normal fibroblasts (MRC-5), while others note non-specific toxicity at >10 µM doses. Dose optimization (1–5 µM) and clonogenic assays are recommended to validate selectivity .
  • Synthetic Yields : Cyclization yields vary (66–79%) depending on bromoketone reactivity. Microwave-assisted synthesis or catalyst screening (e.g., K2CO3 vs. Cs2CO3) may improve reproducibility .

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